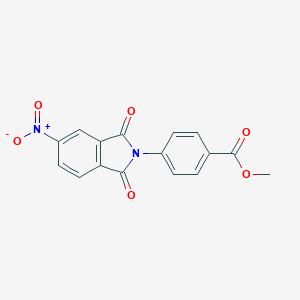
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and a benzoic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzoic acid
Uniqueness
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H10N2O6 |
|---|---|
Poids moléculaire |
326.26g/mol |
Nom IUPAC |
methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-4-10(5-3-9)17-14(19)12-7-6-11(18(22)23)8-13(12)15(17)20/h2-8H,1H3 |
Clé InChI |
CQJAWXXYCBUCCE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoate](/img/structure/B399870.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B399873.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B399874.png)
![Methyl 2-({[3-(4-hydroxybutyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B399875.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B399876.png)
![3-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399877.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![Ethyl 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B399881.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399884.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![3-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399888.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B399891.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B399892.png)
